molecular formula C9H15IO4 B12436072 Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside

Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-alpha-L-lyxofuranoside

Cat. No.: B12436072
M. Wt: 314.12 g/mol
InChI Key: AAEYGFITCYWQDV-LXGUWJNJSA-N
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Description

Methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-α-L-lyxofuranoside is a protected furanose derivative characterized by:

  • α-L-lyxofuranose backbone: The lyxo configuration (C2 hydroxyl cis to C3 hydroxyl) distinguishes it from ribo or manno stereoisomers.
  • 5-deoxy-5-iodo substitution: The iodine atom at C5 enhances electrophilicity, enabling nucleophilic substitution reactions.
  • 2,3-O-isopropylidene protection: This ketal group rigidifies the furanose ring, influencing conformation and reactivity.

The compound is primarily used as an intermediate in organic synthesis, particularly in nucleoside and carbohydrate chemistry. Its synthesis typically involves iodination of a precursor sugar, as exemplified in , yielding ~82% product under optimized conditions .

Properties

Molecular Formula

C9H15IO4

Molecular Weight

314.12 g/mol

IUPAC Name

(3aR,4R,6R,6aS)-6-(iodomethyl)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole

InChI

InChI=1S/C9H15IO4/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8H,4H2,1-3H3/t5-,6+,7+,8+/m0/s1

InChI Key

AAEYGFITCYWQDV-LXGUWJNJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O[C@H]([C@@H]2O1)OC)CI)C

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CI)C

Origin of Product

United States

Scientific Research Applications

Comparison with Similar Compounds

Methyl 5-Deoxy-5-Iodo-2,3-O-Isopropylidene-β-D-Ribofuranoside

  • Structural Differences: Configuration: β-D-ribofuranose (C1-OH trans to C2-OH) vs. α-L-lyxofuranose. Stereoelectronic Effects: The ribo configuration alters ring puckering and electronic distribution.
  • Synthesis : Prepared similarly via iodination (), but with ribose precursors. Higher yields (90%) are reported in literature .
  • Reactivity : Used to synthesize phosphonium salts (e.g., 2a in ) via reaction with triphenylphosphine (84% yield). The β-D configuration shifts NMR signals (e.g., H-3 at δ5.56) due to aromatic deshielding .
  • Applications : Key intermediate in Wittig reactions for olefin synthesis.

Methyl 5-O-Acetyl-5-Cyano-6-Deoxy-2,3-O-Isopropylidene-β-L-Gulofuranoside

  • Structural Differences: C5 Substituent: Cyano group instead of iodine. Sugar Backbone: β-L-gulofuranose (C4-OH trans to C3-OH) vs. α-L-lyxo.
  • Conformation: X-ray analysis () reveals an envelope (E) conformation for the furanose ring, stabilized by the 1,3-dioxolane ketal. The cyano group induces distinct electronic effects compared to iodine .
  • Applications: Used in cyanohydrin synthesis for chiral building blocks.

Benzyl 5-Amino-5-Deoxy-2,3-O-Isopropyl-α-D-Mannofuranoside

  • Structural Differences: C5 Substituent: Amino group (-NH2) vs. iodine. Configuration: α-D-mannofuranose (C2-OH trans to C3-OH) vs. α-L-lyxo.
  • Reactivity: The amino group enables hydrogen bonding and participation in amination reactions.
  • Applications : Intermediate in glycosidase inhibitor synthesis .

Methyl 5-Deoxy-5-O-Trifluoromethanesulfonate-2,3-O-Isopropylidene-D-Riboside

  • Structural Differences :
    • C5 Leaving Group : Triflate (-OTf) vs. iodide.
  • Reactivity : Triflates are superior leaving groups but led to low yields and side products in quaternization reactions (), whereas iodides offer balanced reactivity .

Conformational and Electronic Comparisons

  • Ring Puckering: Lyxofuranose (target compound) and gulofuranose () adopt envelope (E) conformations, while ribofuranose derivatives () show twist (T) or screw conformations due to differing hydroxyl orientations .
  • Electronic Effects: Iodo Group: Enhances electrophilicity at C5, facilitating SN2 reactions. Cyano Group: Withdraws electron density, stabilizing adjacent charges. Amino Group: Introduces basicity and hydrogen-bonding capacity.

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